
2-Methyl-6-(4-nitrophenyl)pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(4-nitrophenyl)pyridazin-3-one is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their widespread pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Synthesis Analysis
The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
Pyridazin-3(2H)-one derivatives contain nitrogen atoms at positions 1 and 2 in a six-membered ring along with a keto functionality . The structure of the molecule was analyzed using FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis .Chemical Reactions Analysis
The substitution of the selenium (Se) atom in the derivative compounds by sulfur (S) affected the band gap energy, which decreased, resulting in an increase in chemical reactivity .科学的研究の応用
Synthesis of Novel Compounds
2-Methyl-6-(4-nitrophenyl)pyridazin-3-one has been utilized in the synthesis of new chemical compounds. For instance, a study demonstrated the synthesis of a novel class of pyridazin-3-one derivatives through a reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. This process yielded pyridazin-3-one derivatives as sole isolable products in excellent yield (Ibrahim & Behbehani, 2014).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored. A study identified a compound as a potent, selective histamine H3 receptor inverse agonist, potentially useful in treating attentional and cognitive disorders (Hudkins et al., 2011).
Herbicidal Activities
This compound has also found application in agriculture. Research into 4-(3-Trifluoromethylphenyl)pyridazine, a related compound, showed significant herbicidal activities, suggesting potential use in weed control (Xu et al., 2008).
Anticonvulsive Properties
Studies have found that certain pyridazines, including derivatives of this compound, exhibit good anticonvulsive properties. These findings highlight their potential in developing new anticonvulsive drugs (Druey et al., 1954).
Development of Insecticides
The compound has been involved in the development of novel insecticides. For instance, research on neonicotinoids has included derivatives of pyridazine as key components (Maienfisch et al., 2001).
Aldose Reductase Inhibitors
In the field of enzyme inhibition, derivatives of this compound have been used as substrates for synthesizing new aldose reductase inhibitors, relevant in diabetes research (Costantino et al., 1999).
Crystal and Molecular Structure Analysis
The compound has been employed in studies focusing on crystal and molecular structure analysis, contributing to the understanding of molecular interactions and properties (Sallam et al., 2021).
Cancer Cell Killing
In cancer research, derivatives have shown efficacy in killing cancer cells by inhibiting specific enzymes, demonstrating potential in cancer therapy (Lewis et al., 2019).
Corrosion Inhibition
Research has also explored the use of pyridazines in corrosion inhibition, offering insights into protective measures for metals like copper (Zarrouk et al., 2012).
作用機序
Safety and Hazards
While the specific safety and hazards for 2-Methyl-6-(4-nitrophenyl)pyridazin-3-one are not mentioned in the papers retrieved, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
特性
IUPAC Name |
2-methyl-6-(4-nitrophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-13-11(15)7-6-10(12-13)8-2-4-9(5-3-8)14(16)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBUHKGYOAFLSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2479294.png)
![3-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2479295.png)
![4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B2479297.png)
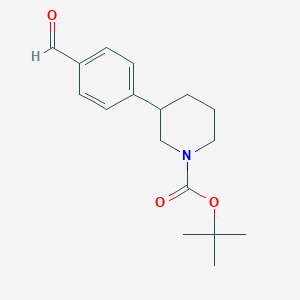
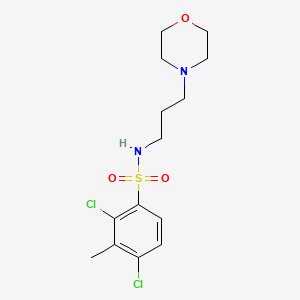
![2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide](/img/structure/B2479302.png)
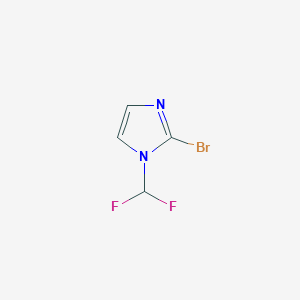
![N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2479306.png)
![Ethyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate](/img/structure/B2479308.png)
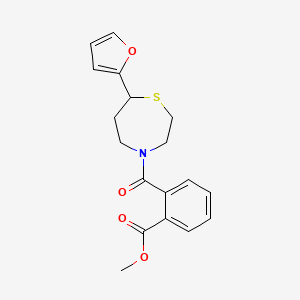
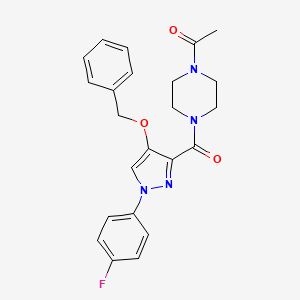
![4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2479314.png)
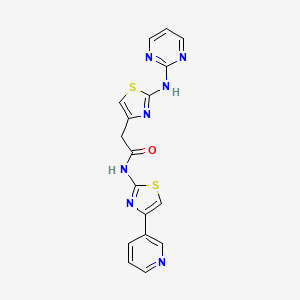
![Methyl 3-(4-ethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2479316.png)